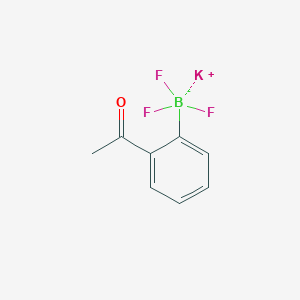

Potassium (2-acetylphenyl)trifluoroborate

Description

Properties

IUPAC Name |

potassium;(2-acetylphenyl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF3O.K/c1-6(13)7-4-2-3-5-8(7)9(10,11)12;/h2-5H,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCNLXRVUTXXBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1C(=O)C)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF3KO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of Potassium 2 Acetylphenyl Trifluoroborate

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Potassium (2-acetylphenyl)trifluoroborate serves as a versatile coupling partner in several of these processes, primarily due to the unique properties conferred by the trifluoroborate moiety.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most efficient methods for the formation of C(sp²)–C(aryl) bonds, and potassium organotrifluoroborates are effective reagents in this context. nih.gov These tetracoordinate boron species exhibit enhanced stability and are less susceptible to protodeboronation compared to boronic acids. nih.gov For the coupling to occur, the trifluoroborate is thought to undergo hydrolysis in situ to generate the active boronic acid species. rsc.org

The palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl halides or pseudohalides provides a direct route to 2-acetylbiphenyl (B1312439) derivatives. These products are valuable intermediates in the synthesis of more complex molecules. The general reaction involves the coupling of the aryltrifluoroborate with an aryl electrophile, such as an aryl bromide or chloride, in the presence of a palladium catalyst and a base.

The reaction is compatible with a wide range of functional groups on both coupling partners. Both electron-rich and electron-poor aryl halides can be successfully coupled, demonstrating the broad applicability of this methodology. nih.gov The use of aqueous solvent systems is common, and in some cases, the presence of oxygen has been shown to promote the reaction when using heterogeneous catalysts like Pd/C. researchgate.net

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling with Aryl Halides

| Aryl Halide Partner | Catalyst System | Base | Solvent | Yield |

| Aryl Chlorides (general) | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | Good to Excellent |

| 4-Amino-2-chloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | High |

| Chloro-substituted pyridines | Pd(OAc)₂ / Benzoferrocenyl dicyclohexyl phosphine (B1218219) | K₃PO₄ | Toluene | Excellent |

| Aryl Bromides (general) | Pd(OAc)₂ / (o-MeOPh)₃P | K₂CO₃ | Toluene/H₂O | Very Good |

This table presents representative data for Suzuki-Miyaura couplings of aryl halides with various boronic acids/esters, illustrating typical conditions applicable to this compound. Data compiled from multiple sources. nih.govresearchgate.net

The choice of ligand is critical in the palladium-catalyzed Suzuki-Miyaura coupling of sterically hindered or electronically demanding substrates like this compound. The ortho-acetyl group introduces steric bulk and electronic effects that can influence the efficiency of the catalytic cycle.

Bulky, electron-rich phosphine ligands, such as dialkylbiaryl phosphines (e.g., SPhos) and ferrocenyl phosphines, have proven to be highly effective. nih.govresearchgate.net These ligands promote the oxidative addition and reductive elimination steps in the catalytic cycle and stabilize the active Pd(0) species. For instance, benzoferrocenyl dicyclohexyl phosphine was found to be highly effective for the coupling of aryl chlorides with arylboronic acids, including sterically hindered combinations. researchgate.net Similarly, specialized ligands like BI-DIME have been developed for the synthesis of extremely hindered biaryls. researchgate.net The appropriate choice of ligand can minimize side reactions and allow for lower catalyst loadings. nih.gov

Table 2: Influence of Ligands on Suzuki-Miyaura Coupling of Hindered Substrates

| Ligand | Catalyst Precursor | Key Features | Application |

| SPhos (Dialkylbiaryl phosphine) | Pd₂(dba)₃ or Pd(OAc)₂ | High activity for hindered and electron-rich/poor substrates. nih.gov | Coupling of aryl chlorides, tosylates, and heteroaryl systems. nih.gov |

| Benzoferrocenyl dicyclohexyl phosphine | Pd(OAc)₂ | Electron-rich and sterically demanding; effective for aryl chlorides. researchgate.net | Synthesis of sterically hindered biaryls. researchgate.net |

| BI-DIME | Pd(OAc)₂ | Facilitates coupling of substrates with ortho-isopropyl substituents. researchgate.net | Synthesis of extremely hindered biaryls. researchgate.net |

| (o-Tol)₃P | Pd(OAc)₂ | Optimal for maintaining stereochemistry in certain couplings. organic-chemistry.org | Stereoretentive coupling of Z-alkenyl halides. organic-chemistry.org |

This table summarizes the role of selected advanced ligands in facilitating challenging Suzuki-Miyaura couplings, relevant to the reactivity of ortho-substituted aryltrifluoroborates.

The ortho-acetyl group on the phenyl ring of this compound has a significant impact on its reactivity and the regioselectivity of the coupling reaction. This substituent exerts both electronic and steric effects.

Electronically, the acetyl group is electron-withdrawing, which can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle. Sterically, its presence adjacent to the boronate group creates a hindered environment around the reaction center. This steric hindrance can make the coupling more challenging compared to un-substituted or para-substituted analogues, often necessitating the use of the specialized ligands and catalysts discussed previously. researchgate.netresearchgate.net

While palladium catalysis is predominant, other transition metals can also be employed to mediate C-C bond formation using organotrifluoroborate reagents.

Rhodium catalysts offer an alternative for the cross-coupling of organoboron compounds. Rhodium-catalyzed reactions, particularly additions to unsaturated systems, have been developed for organotrifluoroborates. Although less common than Suzuki-Miyaura couplings for C(sp²)–C(aryl) bond formation, rhodium catalysis is particularly useful for asymmetric transformations and additions to carbonyls and imines. merckmillipore.comresearchgate.net For a substrate like this compound, rhodium catalysis could potentially be explored for novel transformations, such as asymmetric arylations, that are complementary to those achieved with palladium.

Other Metal-Catalyzed C-C Bond Formations

Copper-Mediated Transformations

Copper-mediated reactions represent a cornerstone of modern synthetic chemistry, and aryltrifluoroborates have emerged as effective partners in these transformations. While specific studies on this compound are not extensively detailed in the literature, the reactivity of the broader class of aryl- and heteroaryltrifluoroborates provides significant insight.

Research has demonstrated that copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2) can mediate the coupling of aryltrifluoroborates with a variety of nucleophiles. nih.gov These reactions, often proceeding at room temperature, facilitate the formation of carbon-heteroatom bonds, including C–O, C–N, and C–halogen bonds. nih.gov The use of copper salts with weakly coordinating ligands is crucial for these transformations to occur under mild conditions. nih.gov

For instance, the coupling of potassium aryltrifluoroborates with alkali metal salts or tetrabutylammonium (B224687) salts allows for the introduction of carboxylates, halides, and azides. nih.gov Given the presence of the acetyl group in this compound, it is plausible that this ortho-substituent could influence the reaction's regioselectivity and rate, potentially through chelation with the copper center. The directing effects of ortho-carbonyl groups are known to enhance the reactivity of aryl halides in copper-mediated fluoroalkylation reactions, a principle that may extend to transformations of aryltrifluoroborates. nih.gov

A significant application of copper catalysis with organoboron compounds is trifluoromethylation. researchgate.net Copper-catalyzed trifluoromethylation of arylboronic acids using electrophilic trifluoromethylating reagents, such as Togni's reagent, proceeds in good to excellent yields for a wide array of substrates under mild conditions. acs.org While these studies primarily focus on boronic acids, the principles are often translatable to their trifluoroborate counterparts. The reaction of an aryltrifluoroborate with a copper catalyst can lead to the formation of the corresponding trifluoromethylated arene. organic-chemistry.org

The general scope of copper-mediated Chan-Lam type C-O and C-N bond-forming reactions with aryltrifluoroborates is broad. A study on the Cu(OTf)2-mediated coupling of various potassium aryltrifluoroborates with sodium carboxylates and azide (B81097) is summarized below.

Table 1: Copper-Mediated Coupling of Potassium Aryltrifluoroborates

Data is illustrative and based on general findings for aryltrifluoroborates. nih.gov

Non-Cross-Coupling Transformations

Beyond their utility in cross-coupling reactions, aryltrifluoroborates can undergo various transformations that modify the aromatic ring or the borate (B1201080) moiety itself.

Functional Group Interconversion on the Aryl Moiety

The stability of the trifluoroborate group allows for chemical manipulations on the aromatic ring without cleaving the C-B bond. researchgate.net

A significant advancement in the functionalization of aryltrifluoroborates is the ability to perform metal-halogen exchange on substrates containing both a trifluoroborate and a halogen. Specifically, aryl bromides bearing a potassium trifluoroborate moiety can undergo a lithium-halogen exchange at low temperatures. nih.govacs.org This process generates a bimetallic aryllithium-aryltrifluoroborate intermediate, which can then react with various electrophiles. nih.govthieme-connect.com

This methodology provides a route to introduce additional functional groups onto the aromatic ring. For example, quenching the generated aryllithium species with aldehydes or ketones results in the formation of the corresponding alcohols in good to excellent yields. nih.govacs.org This approach effectively creates a "linchpin" synthon, enabling sequential and site-selective functionalization. nih.gov

The reaction of potassium (4-bromophenyl)trifluoroborate with n-butyllithium followed by the addition of an electrophile demonstrates the utility of this method.

Table 2: Electrophilic Quench of Lithiated (4-bromophenyl)trifluoroborate

Data sourced from studies on potassium bromophenyl trifluoroborates. nih.govacs.org

The trifluoroborate group (-BF3K) can influence electrophilic aromatic substitution reactions. Kinetic and mechanistic studies have shown that the -BF3K group can be retained during such substitutions. acs.org Contrary to some earlier assumptions, the trifluoroborate moiety can act as an activating group, directing electrophilic attack to specific positions on the aromatic ring. acs.orgthieme-connect.com

Investigations into the reactions of heteroaryl trifluoroborates with electrophiles like benzhydrylium and iminium ions revealed that substitution often occurs at a C-H position adjacent to the trifluoroborate group, rather than an ipso-substitution at the carbon-boron bond. acs.org The trifluoroborate group activates the attached carbon by a factor of 10³–10⁴, while adjacent C-H positions can be activated by even larger factors (10⁵–10⁶). acs.org This directing effect allows for the synthesis of new functionalized aryltrifluoroborates, provided that the proton released during the substitution is trapped by a base to preserve the BF3⁻ group. acs.org For a substrate like this compound, the interplay between the directing effects of the acetyl group (meta-directing) and the trifluoroborate group would determine the outcome of electrophilic substitution.

Halodeboronation Reactions

Halodeboronation is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-halogen bond. This transformation is a valuable tool for synthesizing aryl halides from organoboron precursors.

The chlorodeboronation of organotrifluoroborates can be achieved without the need for a metal catalyst. nih.govorganic-chemistry.org A notable method employs trichloroisocyanuric acid (TCICA) as a mild and effective chlorinating agent. nih.govnih.gov This approach is applicable to a wide range of aryl-, heteroaryl-, alkenyl-, and alkynyltrifluoroborates, converting them into their corresponding chlorinated derivatives in good yields. nih.govorganic-chemistry.org

The reaction's success, however, is influenced by the electronic nature of the substituents on the aryl ring. While electron-rich aryltrifluoroborates undergo chlorodeboronation smoothly, substrates bearing electron-withdrawing groups, such as a ketone, have been found to be less reactive under certain conditions. nih.gov For instance, using chloramine-T as the chlorinating agent, aryltrifluoroborates with electron-withdrawing ester or ketone groups did not yield the desired chlorinated product efficiently. nih.gov

The use of TCICA proved more successful for these challenging substrates. The study of various potassium aryltrifluoroborates under metal-free chlorodeboronation conditions with TCICA provided the following results.

Table 3: Metal-Free Chlorodeboronation of Potassium Aryltrifluoroborates with TCICA

Data from a study on the chlorodeboronation of organotrifluoroborates. nih.gov

The lack of reactivity for the nitro-substituted substrate suggests that the strongly deactivating nature of the acetyl group in this compound would likely make its chlorodeboronation challenging under these specific metal-free conditions. nih.gov

Mechanistic Insights into Radical Pathways in Halogenation

While direct studies on the radical halogenation of this compound are not extensively documented, mechanistic insights can be drawn from related reactions involving aryltrifluoroborates and radical halogenating agents. The generation of aryl radicals from potassium aryltrifluoroborate salts is a known process, often initiated by photoredox catalysis or the use of specific radical initiators. nih.gov These aryl radicals can then participate in halogenation reactions.

One plausible pathway involves the use of an electrophilic fluorine source like Selectfluor, which has been shown to participate in radical fluorination pathways under certain conditions, such as photoredox or transition-metal catalysis. mdpi.com In such scenarios, Selectfluor can act as both a fluorine source and a terminal oxidant to generate radical intermediates. mdpi.com Although many reactions with Selectfluor proceed via an electrophilic pathway, radical mechanisms have been proposed, particularly in the functionalization of N-heteroarenes. researchgate.net A proposed general mechanism for radical halogenation involves three key steps: initiation, propagation, and termination. libretexts.org

Initiation: This step involves the formation of a halogen radical, which can be achieved through the homolytic cleavage of a halogen-halogen bond using heat or UV light, or through the action of a radical initiator. libretexts.orgwikipedia.org

Propagation: The halogen radical abstracts a group from the aryltrifluoroborate to generate an aryl radical. This aryl radical then reacts with a halogen source to form the halogenated product and a new halogen radical, which continues the chain reaction.

Termination: The reaction is concluded when radicals combine with each other. libretexts.org

In the context of photoredox catalysis, a photocatalyst, upon excitation by visible light, can oxidize the aryltrifluoroborate to generate an aryl radical. nih.gov This radical can then be trapped by a halogen source. Iron salts have also been shown to promote the trifluoromethylation of potassium vinyltrifluoroborates, with a radical or carbocationic intermediate being suggested. nih.gov While this is not a direct halogenation, it demonstrates the potential for transition metals to facilitate radical reactions with organotrifluoroborates.

It is important to note that the specific pathway for the radical halogenation of this compound would depend on the reaction conditions, including the type of halogen, the initiator or catalyst used, and the solvent.

Fluorination Reactions from Aryltrifluoroborates

Copper-Mediated Fluorination

Copper-mediated fluorination has emerged as a significant method for the synthesis of aryl fluorides from potassium aryltrifluoroborates. This transformation is typically achieved using a copper(II) salt, such as copper(II) trifluoromethanesulfonate (Cu(OTf)₂), in the presence of a fluoride (B91410) source like potassium fluoride (KF). nih.govresearchgate.net The reaction generally proceeds under relatively mild conditions and exhibits a broad substrate scope with good functional group tolerance. nih.gov

The proposed mechanism for this reaction suggests a dual role for the copper species. It is thought to act as both a mediator for the aryl-fluoride coupling and as an oxidant to access a high-valent copper intermediate. nih.govresearchgate.net The currently accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle. The reaction is believed to initiate with the formation of a Cu(III)-aryl-fluoride intermediate, which then undergoes reductive elimination to yield the desired aryl fluoride product.

A general representation of the proposed catalytic cycle is as follows:

Oxidation: A Cu(I) species is oxidized to a Cu(III) species.

Transmetalation: The aryl group from the potassium aryltrifluoroborate is transferred to the Cu(III) center.

Reductive Elimination: The aryl fluoride is formed through C-F bond formation, regenerating a Cu(I) species.

The following table summarizes representative results for the copper-mediated fluorination of various potassium aryltrifluoroborates, highlighting the versatility of this method.

| Aryltrifluoroborate Substrate | Product | Yield (%) |

| Potassium 4-formylphenyltrifluoroborate | 4-Fluorobenzaldehyde | 75 |

| Potassium 4-cyanophenyltrifluoroborate | 4-Fluorobenzonitrile | 80 |

| Potassium 4-nitrophenyltrifluoroborate | 4-Fluoronitrobenzene | 65 |

| Potassium 2-naphthyltrifluoroborate | 2-Fluoronaphthalene | 70 |

Data is representative and compiled from typical results found in the literature for copper-mediated fluorination of aryltrifluoroborates.

Unexpected Fluoride Transfer Phenomena

Beyond direct fluorination reactions, the fluoride ions associated with potassium aryltrifluoroborates can participate in other chemical transformations, exhibiting what can be described as unexpected fluoride transfer phenomena. The trifluoroborate group, [BF₃]⁻, can act as a source of fluoride under specific conditions, leading to reactions that are not the primary intended outcome of using the organotrifluoroborate as a coupling partner.

One such example is the ability of the fluoride from the trifluoroborate moiety to influence the selective cleavage of silyl (B83357) protecting groups. Research has shown that the fluorine on a phenyltrifluoroborate can interact with a silicon atom, activating the cleavage of a diphenylmethylsilyl group. This reactivity is influenced by the substituents on the benzene (B151609) ring of the aryltrifluoroborate.

This type of reactivity underscores the latent potential of the trifluoroborate group to act as an internal fluoride source, which can be harnessed for specific synthetic applications or may lead to unexpected side reactions during cross-coupling processes.

Mechanistic Aspects of Organotrifluoroborate Reactivity

Role of Hydrolysis in Transmetalation

A critical aspect of the reactivity of potassium aryltrifluoroborates, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is the prerequisite of hydrolysis for efficient transmetalation. researchgate.netorganic-chemistry.org The tetracoordinate boron atom in the aryltrifluoroborate is generally unreactive towards transmetalation with the palladium center. Therefore, it must first undergo hydrolysis to form the corresponding tricoordinate arylboronic acid. researchgate.netorganic-chemistry.org

The hydrolysis process involves the sequential replacement of fluoride ions with hydroxyl groups. This transformation from the inert trifluoroborate to the active boronic acid is a key step that enables the subsequent transfer of the aryl group to the palladium catalyst. The general catalytic cycle for Suzuki-Miyaura coupling illustrates this, where the organoborane compound that reacts with the Pd(II) species is the boronic acid, not the trifluoroborate salt. youtube.com

The rate of this hydrolysis can be influenced by several factors, including the pH of the reaction medium, the nature of the substituents on the aryl ring, and the reaction conditions such as solvent and temperature. researchgate.net In some cases, the slow release of the boronic acid from the more stable trifluoroborate salt can be advantageous, as it can help to minimize side reactions such as protodeboronation and homocoupling of the boronic acid. researchgate.net

The mechanism of hydrolysis itself can be complex and may involve different pathways depending on the reaction conditions. Studies have shown that both acid- and base-catalyzed hydrolysis pathways can operate. researchgate.net

Influence of Electronic and Steric Effects (Hammett Analysis)

The reactivity of potassium aryltrifluoroborates in various chemical transformations is significantly influenced by the electronic and steric properties of the substituents on the aryl ring. These effects can be quantitatively assessed using a Hammett analysis, which correlates reaction rates or equilibrium constants for a series of substituted aromatic compounds with substituent constants (σ) and a reaction constant (ρ). bohrium.com

A positive ρ value indicates that the reaction is favored by electron-withdrawing substituents, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that electron-donating groups accelerate the reaction, indicating the development of positive charge in the transition state.

A Hammett analysis of the solvolytic lability of aryltrifluoroborates has been reported, providing a predictable framework for tuning their reactivity. researchgate.net This analysis helps in understanding how different substituents affect the stability and reactivity of the C-B bond and the trifluoroborate group itself.

The Hammett equation is primarily focused on electronic effects. However, steric effects can also play a crucial role, particularly with ortho-substituted aryltrifluoroborates, where bulky substituents can hinder the approach of reagents to the boron center or affect the conformation of the molecule. bohrium.com While the standard Hammett equation does not explicitly account for steric effects, modified parameters or computational methods can be employed to analyze these contributions.

The following table provides a conceptual illustration of how electronic effects of substituents can influence the rate of a hypothetical reaction involving a potassium aryltrifluoroborate, based on the principles of Hammett analysis.

| Substituent (para-position) | Hammett Constant (σp) | Relative Reaction Rate (Conceptual) |

| -NO₂ | +0.78 | Increased rate for reactions with positive ρ |

| -Cl | +0.23 | Slightly increased rate for reactions with positive ρ |

| -H | 0 | Baseline rate |

| -CH₃ | -0.17 | Increased rate for reactions with negative ρ |

| -OCH₃ | -0.27 | More significantly increased rate for reactions with negative ρ |

This table is for illustrative purposes to demonstrate the principles of Hammett analysis and does not represent specific experimental data for this compound.

Activation Pathways and Reaction Intermediates

The reactivity of this compound, a member of the potassium acyltrifluoroborate (KAT) family, is unlocked through specific activation pathways that generate highly reactive intermediates. The nature of this activation is dependent on the type of reaction being performed, primarily falling into two major categories: palladium-catalyzed cross-coupling reactions and amide-forming ligations.

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the activation of the trifluoroborate salt is a critical step. Organotrifluoroborates are tetracoordinate and exist in a "closed" or protected state, which imparts them with their characteristic stability. nih.gov To participate in the catalytic cycle, the boron atom must become available for transmetalation to the palladium center. This is typically achieved by the action of a base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). acs.orgorganic-chemistry.org The base is believed to facilitate the slow hydrolysis of the trifluoroborate to the corresponding boronic acid in situ or to form a more reactive intermediate by interacting with the BF₃⁻ group. The generally accepted catalytic cycle then proceeds through a series of well-established intermediates:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an organohalide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd-X].

Transmetalation: The activated (2-acetylphenyl)boron species transfers its acetylphenyl group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate, [Ar-Pd-Ar']. This step is where the activated trifluoroborate participates.

Reductive Elimination: The diorganopalladium(II) intermediate undergoes reductive elimination to yield the final cross-coupled product (Ar-Ar') and regenerate the Pd(0) catalyst.

For amide-forming ligations with hydroxylamines, a different activation pathway is operative. Mechanistic studies on potassium acyltrifluoroborates have revealed the crucial role of a proton in accelerating the reaction. acs.org Under acidic conditions, the carbonyl oxygen of the acetyl group can be protonated, which enhances the electrophilicity of the acyl carbon. This protonation facilitates the nucleophilic attack by the hydroxylamine, leading to the formation of a key tetrahedral intermediate . acs.org This intermediate is further activated by the proton, which assists in a concerted 1,2-BF₃ shift from the carbon to the oxygen of the hydroxylamine, ultimately leading to the formation of the stable amide bond. acs.org

In other transformations, such as those involving photoredox catalysis, radical intermediates can be generated. While specific studies on this compound are limited, related potassium trifluoroborates can undergo single-electron transfer to generate radical species, which then participate in subsequent coupling reactions.

Applications of Potassium 2 Acetylphenyl Trifluoroborate in Complex Molecule Synthesis

Utility as a Building Block for Diversified Aryl Structures

The primary application of potassium aryltrifluoroborates lies in their role as nucleophilic partners in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Potassium (2-acetylphenyl)trifluoroborate is exceptionally well-suited for this purpose, enabling the formation of carbon-carbon bonds to construct a wide array of biaryl and aryl-alkenyl structures. The presence of the trifluoroborate moiety allows for controlled reactivity and often circumvents issues like protodeboronation that can plague boronic acids.

Palladium-catalyzed cross-coupling reactions are the most common transformations involving this reagent. In a typical Suzuki-Miyaura reaction, this compound can be coupled with various organic halides or triflates (Ar-X) to yield 2-acetyl-substituted biaryls. These products are themselves valuable intermediates, as the acetyl group can be further modified, for instance, through oxidation, reduction, or conversion to other functional groups.

A notable application is the palladium-catalyzed addition of potassium aryltrifluoroborates to nitriles, which directly yields alkyl aryl ketones. organic-chemistry.org This transformation provides a direct route to valuable ketone building blocks from readily available nitrile starting materials. The reaction demonstrates the robustness of the trifluoroborate group, which facilitates the key transmetalation step to the palladium center.

| Reaction Type | Coupling Partner | Catalyst System | Product Class | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halides (Br, I) | Pd(OAc)₂, SPhos | 2-Acetyl-substituted Biaryls | High functional group tolerance, stable precursor. |

| Suzuki-Miyaura Coupling | Alkenyl Bromides | PdCl₂(dppf)·CH₂Cl₂ | Aryl-substituted Alkenes | Coupling proceeds under basic conditions with good yields. researchgate.net |

| Addition to Nitriles | Aliphatic Nitriles | PdCl₂(dppf) | Alkyl (2-acetylphenyl) ketones | Direct synthesis of ketones from nitriles. organic-chemistry.org |

Incorporation into Polyfunctionalized Scaffolds

The true synthetic power of this compound is realized when the ortho-acetyl group is strategically employed in post-coupling transformations. This bifunctional nature allows for the rapid construction of complex, polyfunctionalized, and heterocyclic scaffolds. Following an initial carbon-carbon bond formation, the acetyl group can act as an internal electrophile, participating in intramolecular cyclization or annulation reactions.

A prime example of this strategy is the synthesis of substituted benzofurans. nih.govjocpr.com A palladium-catalyzed coupling of this compound with a terminal alkyne, for instance, would generate a 2-alkenylacetophenone intermediate. While not a direct reaction of the trifluoroborate, the principle of using the ortho-acetyl group for cyclization is well-established with analogous starting materials like 2-hydroxyacetophenone. nih.gov A more direct and elegant approach involves a rhodium-catalyzed annulation. Arylboronic acids containing an ortho-electrophilic group (like an aldehyde or ketone) can undergo rhodium-catalyzed annulation with alkynes or ynamides to form highly substituted indene (B144670) or indenol derivatives. researchgate.netnih.gov This process involves an initial carborhodation of the alkyne, followed by an intramolecular cyclization where the ortho-acetyl group is attacked by the newly formed vinyl-rhodium species.

This methodology provides a powerful and convergent route to polycyclic aromatic systems that are common motifs in natural products and pharmaceutical agents. The ability to form a new ring system in a controlled manner highlights the unique advantage of the ortho-acetyl functionality.

| Reaction Sequence | Reagents | Catalyst | Intermediate | Final Scaffold |

|---|---|---|---|---|

| Rhodium-Catalyzed [3+2] Annulation | 1. Unsymmetrical Alkyne 2. H₂O | [Rh(cod)Cl]₂ | Vinyl-Rhodium Species | Substituted Indenols nih.gov |

| Palladium-Catalyzed Cyclization | 1. Terminal Alkyne 2. Acid/Base Promoter | Pd(PPh₃)₄ | 2-Alkenylacetophenone | 2,3-Disubstituted Benzofurans organic-chemistry.org |

Potential for Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a crucial strategy in drug discovery and materials science, where a core molecular scaffold is modified in the final steps of a synthesis to generate a library of analogues for structure-activity relationship studies. The stability and unique reactivity of potassium organotrifluoroborates make them ideal reagents for LSF. upenn.educhemrxiv.org

This compound can be incorporated into a complex molecule early in a synthetic sequence. The trifluoroborate group is robust and can withstand a variety of reaction conditions used to elaborate other parts of the molecule. upenn.edu In a late-stage step, the C-B bond can then be activated for a final cross-coupling reaction, introducing the 2-acetylphenyl group onto the complex core. This approach allows for the diversification of complex structures at a point where intermediates are highly valuable.

Conversely, a molecule already containing a halide or triflate at a key position can be coupled with this compound in a final, diversifying step. The mild conditions often required for the coupling of trifluoroborates are compatible with a wide range of sensitive functional groups that are typically present in complex, drug-like molecules. This chemoselectivity is a significant advantage, enabling the modification of advanced intermediates without the need for extensive protecting group manipulations. Research has demonstrated that chemoselective palladium-catalyzed cross-couplings can be used for the late-stage diversification of arenes that already bear a potassium acyltrifluoroborate, highlighting the functional group tolerance of these reactions. chemrxiv.org

| Strategy | Description | Key Advantage |

| Introduce and Couple | The trifluoroborate is part of the complex molecule, which is then coupled with a simple halide/triflate in a late stage. | Allows for a single complex intermediate to be diversified with many simple coupling partners. |

| Couple to Core | A complex halide/triflate is coupled with this compound in a late stage. | Introduces a versatile functional handle (the acetyl group) for further modification on a complex core. chemrxiv.org |

Advanced Spectroscopic Characterization and Structural Elucidation for Reactivity Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Boron and Fluorine Environments (e.g., ¹¹B, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing organotrifluoroborates, with ¹⁹F and ¹¹B NMR being particularly informative. nih.gov

For potassium aryltrifluoroborates, the ¹⁹F NMR spectra typically exhibit signals in the range of -129 to -141 ppm. researchgate.net These signals often appear as a broad quartet due to coupling with the ¹¹B nucleus. The ¹¹B nucleus has a nuclear spin of 3/2, and its quadrupolar nature often leads to broad signals. researchgate.net

The ¹¹B NMR spectra of potassium organotrifluoroborates show a characteristic quartet, resulting from the coupling between the boron and the three equivalent fluorine atoms (¹J-coupling). researchgate.net A study of 28 different potassium organotrifluoroborates reported ¹¹B chemical shifts in the range of 3.3 to 17.5 ppm, with ¹¹B-¹⁹F coupling constants (¹JBF) observable in some cases with improved resolution techniques. nih.govresearchgate.net The precise chemical shifts and coupling constants are sensitive to the electronic nature of the substituents on the aromatic ring.

Table 1: Representative NMR Data for Potassium Aryltrifluoroborates

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Multiplicity | Typical Coupling Constant (¹J) (Hz) |

|---|---|---|---|

| ¹⁹F | -129 to -141 researchgate.net | Quartet (broad) | ¹J(F-B) is often difficult to resolve directly but influences the ¹¹B signal researchgate.net |

| ¹¹B | 3.3 to 17.5 nih.gov | Quartet | ¹J(B-F) can be observed under high resolution nih.gov |

Data is based on a general study of 28 potassium organotrifluoroborates and is representative for this class of compounds.

Mass Spectrometry for Structural Confirmation and Reaction Monitoring

Mass spectrometry (MS), particularly with electrospray ionization (ESI), is a valuable technique for the characterization of polar, non-volatile compounds like potassium organotrifluoroborates. nih.gov ESI-MS is typically performed in the negative ion mode, which allows for the direct detection of the [ArBF₃]⁻ anion. nih.govuvic.ca This method can be used to confirm the molecular weight with high accuracy, often within 5 ppm error, which is essential for verifying the elemental composition. nih.gov

In the context of reaction monitoring, ESI-MS can track the consumption of the trifluoroborate starting material and the appearance of intermediates and products in real-time. uvic.ca The fragmentation of the (2-acetylphenyl)trifluoroborate anion under tandem mass spectrometry (MS/MS) conditions would be expected to follow predictable pathways. Key fragmentation processes include the cleavage of bonds adjacent to the carbonyl group, a common fragmentation pathway for ketones. libretexts.orgwikipedia.org

Table 2: Predicted ESI-MS Fragmentation for the [(2-acetylphenyl)trifluoroborate]⁻ Anion

| m/z (Mass/Charge) | Ion/Fragment | Description |

|---|---|---|

| 195.06 | [C₈H₇OBF₃]⁻ | Molecular Anion |

| 176.05 | [C₈H₄OBF₂]⁻ | Loss of a fluorine radical |

| 152.06 | [C₇H₇BF₃]⁻ | Loss of acetyl group (ketene loss) |

| 133.05 | [C₇H₄BF₂]⁻ | Loss of acetyl and fluorine |

| 43.02 | [C₂H₃O]⁺ | Acetyl cation (observed in positive mode or as neutral loss) |

Predicted fragmentation patterns are based on general principles of mass spectrometry. libretexts.orgwikipedia.org

Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint that is invaluable for identifying functional groups and probing the bonding within a molecule. q-chem.com For potassium (2-acetylphenyl)trifluoroborate, the IR and Raman spectra would be dominated by vibrations associated with the acetyl group, the aromatic ring, and the trifluoroborate moiety.

The most prominent bands would include:

C=O Stretch: A strong absorption in the IR spectrum, typically around 1680-1700 cm⁻¹, characteristic of an aryl ketone.

B-F Stretches: The B-F bonds give rise to strong, characteristic absorptions in the IR spectrum, usually found in the 950-1100 cm⁻¹ region.

Aromatic C-H and C=C Stretches: Vibrations from the phenyl ring would appear in their typical regions, with C-H stretching above 3000 cm⁻¹ and C=C ring stretching in the 1450-1600 cm⁻¹ range.

Raman spectroscopy, which is sensitive to changes in polarizability, would complement the IR data, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. youtube.com

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | Medium to Weak |

| Carbonyl C=O Stretch | Acetyl Group | 1680 - 1700 | Strong |

| Aromatic C=C Stretch | Phenyl Ring | 1450 - 1600 | Medium to Strong |

| B-F Asymmetric Stretch | Trifluoroborate | 950 - 1100 | Strong |

Expected values are based on standard vibrational frequency tables.

Crystallographic Studies to Elucidate Solid-State Structures and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, extensive crystallographic studies on related potassium aryltrifluoroborates provide a clear model for its expected solid-state structure. acs.org These salts typically form layered architectures in the solid state. acs.org

Theoretical and Computational Studies on Potassium 2 Acetylphenyl Trifluoroborate

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comnih.gov For a compound like potassium (2-acetylphenyl)trifluoroborate, DFT calculations would provide fundamental insights into its geometry, stability, and electronic properties.

Molecular Geometry and Structural Parameters: A primary step in the computational analysis involves geometry optimization. Using a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)), the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule can be determined. For this compound, key parameters of interest would include the B-C, B-F, and C=O bond lengths, as well as the dihedral angle between the phenyl ring and the acetyl group. The ortho-positioning of the acetyl group likely induces steric strain that could lead to a non-planar arrangement, a feature that geometry optimization would precisely quantify.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity. For an aryltrifluoroborate, the HOMO is typically localized on the aromatic ring, while the LUMO may be distributed across the B-C antibonding orbital. The presence of the electron-withdrawing acetyl group at the ortho position is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted potassium phenyltrifluoroborate.

Electrostatic Potential (ESP) Mapping: An ESP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen atom of the acetyl group and the fluorine atoms would exhibit negative electrostatic potential, indicating regions susceptible to electrophilic attack. Conversely, the boron atom and adjacent carbons would show positive potential. This analysis is crucial for predicting non-covalent interactions and the initial sites of reactant approach.

| Calculated Parameter | Description | Anticipated Finding for this compound |

| Optimized Bond Lengths (Å) | The equilibrium distances between bonded atoms. | The B-C bond may be slightly elongated due to steric hindrance from the ortho-acetyl group. |

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital; relates to ionization potential. | Lowered energy relative to unsubstituted phenyltrifluoroborate due to the electron-withdrawing acetyl group. |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. | Lowered energy, indicating increased electrophilicity of the boron center. |

| HOMO-LUMO Gap (eV) | The energy difference between HOMO and LUMO; an indicator of chemical reactivity. | A potentially smaller gap compared to analogs without electron-withdrawing groups, suggesting higher reactivity. |

| Mulliken Atomic Charges | A method for partitioning the total electron density among the atoms in a molecule. | Negative charges on fluorine and oxygen atoms; positive charge on the boron atom. |

Computational Modeling of Reaction Pathways and Transition States

Potassium aryltrifluoroborates are renowned for their application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govnih.gov Computational modeling is instrumental in elucidating the complex mechanisms of these reactions.

Locating Transition States: A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). Computational methods, such as synchronous transit-guided quasi-Newton (STQN) methods, are used to locate the geometry of these transient species. For the Suzuki-Miyaura coupling involving this compound, key transition states would be modeled for the oxidative addition, transmetalation, and reductive elimination steps. The transmetalation step, where the aryl group is transferred from boron to the palladium center, is often the rate-determining step and is of particular interest. researchgate.net

Intrinsic Reaction Coordinate (IRC) Analysis: Once a transition state is located, an IRC calculation can be performed. This analysis maps the minimum energy path connecting the transition state to the preceding reactant (or intermediate) and the subsequent product (or intermediate). This confirms that the located TS is indeed the correct one for the reaction pathway being studied and provides a detailed visualization of the bond-breaking and bond-forming processes.

Activation Energy Barriers: By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) for a particular reaction step can be determined. mdpi.com Comparing the activation energies of competing pathways allows chemists to predict which reaction mechanism is more favorable. For instance, the hydrolysis of the trifluoroborate to a boronic acid prior to transmetalation is a critical part of the mechanism, and its energy barrier can be computationally modeled. researchgate.net

| Reaction Step (Suzuki-Miyaura) | Description of Computational Task | Information Gained |

| Oxidative Addition | Modeling the insertion of a Pd(0) catalyst into an aryl halide bond. | Geometry and energy of the oxidative addition transition state. |

| Transmetalation | Modeling the transfer of the 2-acetylphenyl group from boron to palladium. | Activation energy barrier; determination of the rate-limiting step; role of base and solvent. |

| Reductive Elimination | Modeling the formation of the new C-C bond and regeneration of the Pd(0) catalyst. | Energy profile of the final bond-forming step and product release. |

Analysis of Reactivity Profiles and Selectivity through Quantum Chemical Methods

Quantum chemical methods provide a suite of descriptors that can quantify and predict the reactivity and selectivity of molecules without explicitly modeling a full reaction pathway. mdpi.comnih.gov

Global Reactivity Descriptors: Based on the energies of the frontier orbitals, several global reactivity indices can be calculated. These include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors would allow for a quantitative comparison of this compound with other organoboron reagents, predicting its relative performance in reactions.

Local Reactivity Descriptors (Fukui Functions): While global descriptors describe the molecule as a whole, local descriptors predict which atoms within the molecule are most reactive. The Fukui function (f(r)) indicates the change in electron density at a specific point when the total number of electrons in the system changes. It helps identify the most likely sites for nucleophilic attack (f+(r)) and electrophilic attack (f-(r)). For this compound, this analysis would pinpoint the reactivity of the ipso-carbon (the carbon bonded to boron) for transmetalation.

Solvation Effects in Reaction Mechanisms

Reactions are almost always carried out in a solvent, and the solvent can have a profound impact on reaction rates and mechanisms. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute's electronic structure and geometry. It would be used to model how polar solvents like THF/water mixtures, common in Suzuki-Miyaura couplings, stabilize charged intermediates and transition states. researchgate.net

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. For this compound, an explicit model could be used to study the specific interactions of water molecules with the BF3- group during the crucial hydrolysis step that precedes transmetalation, providing a more detailed and accurate energy profile.

Emerging Trends and Future Research Directions

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of organotrifluoroborates is intrinsically linked to the catalytic systems employed. While palladium-catalyzed cross-coupling reactions are well-established, the future lies in the development of more sophisticated and efficient catalytic systems. The focus is on overcoming the limitations of traditional catalysts, such as sensitivity to air and moisture, limited substrate scope, and the use of expensive and toxic heavy metals.

Future research will likely focus on:

Earth-Abundant Metal Catalysis: There is a significant push to replace palladium with more abundant and less toxic metals like nickel, copper, and iron. These metals can offer different reactivity profiles and may be more cost-effective for large-scale syntheses. For instance, nickel-catalyzed Suzuki-Miyaura couplings have shown great promise for challenging substrates.

Ligand Design: The development of advanced phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands will continue to be a major driver of innovation. These ligands can fine-tune the electronic and steric properties of the metal center, leading to higher catalytic activity, better functional group tolerance, and improved selectivity.

Photoredox Catalysis: A paradigm shift in catalysis has been the emergence of visible-light photoredox catalysis. This approach utilizes light energy to generate highly reactive radical intermediates from organotrifluoroborates under mild conditions. chemscene.comcapes.gov.br This opens up new reaction pathways that are often complementary to traditional two-electron processes. For KOTFB, this could enable novel C-C and C-heteroatom bond formations that are difficult to achieve with conventional methods.

| Catalyst System | Reaction Type | Potential Advantage for KOTFB |

| NiCl2(dme)/Ligand | Suzuki-Miyaura Coupling | Cost-effective, potential for unique reactivity. |

| Cu(OAc)2/Ligand | Chan-Lam Coupling | Access to C-O, C-N, and C-S bonds. |

| Ir or Ru-based photocatalyst | Photoredox-mediated coupling | Mild conditions, radical-based reactivity, high functional group tolerance. |

| Fe-salts | Cross-coupling | Low cost, low toxicity. |

Exploration of New Reaction Manifolds Beyond Traditional Cross-Couplings

While the Suzuki-Miyaura reaction is the cornerstone of organoboron chemistry, the utility of potassium (2-acetylphenyl)trifluoroborate is not limited to this transformation. Researchers are actively exploring new reaction manifolds to expand the synthetic toolkit.

Key areas of exploration include:

Radical Chemistry: As mentioned, photoredox catalysis can generate aryl radicals from aryltrifluoroborates. chemscene.com These radicals can participate in a variety of reactions beyond simple cross-coupling, such as addition to alkenes, alkynes, and arenes, as well as in radical-radical coupling processes. The acetyl group in KOTFB could potentially influence the reactivity and selectivity of these radical transformations.

C-H Functionalization: The direct coupling of the aryl group of KOTFB with C-H bonds is a highly attractive and atom-economical strategy. While challenging, the development of catalytic systems that can mediate the C-H activation of a suitable partner and subsequent coupling with the trifluoroborate would represent a significant advance.

Asymmetric Transformations: The development of enantioselective reactions using chiral catalysts is a major goal in organic synthesis. For KOTFB, this could involve asymmetric additions of the aryl group to prochiral electrophiles, or desymmetrization reactions of the resulting products.

Acyl-Boron Chemistry: A study on the isomeric potassium (2-phenylacetyl)trifluoroborate has shown its utility as a stable acyl anion equivalent that can react with azides to form amides in the presence of a Lewis acid. nih.gov This suggests that under specific conditions, the acetylphenyl moiety might be induced to participate in novel rearrangements or additions, although this remains a speculative area for KOTFB itself.

Sustainable and Green Chemistry Approaches in KOTFB Synthesis and Application

The principles of green chemistry are increasingly influencing the design of synthetic routes and chemical processes. For KOTFB, this translates to developing more sustainable methods for its synthesis and minimizing waste in its applications.

Future research will likely emphasize:

Greener Solvents: Moving away from traditional volatile organic compounds (VOCs) towards more environmentally friendly solvents like water, ethanol, or solvent-free conditions. The stability of organotrifluoroborates in aqueous media makes them well-suited for such applications. researchgate.net

Catalyst Recycling: Developing methods for the recovery and reuse of expensive metal catalysts to reduce cost and environmental impact.

Atom Economy: Designing reactions that maximize the incorporation of all atoms from the starting materials into the final product. C-H activation and addition reactions are prime examples of atom-economical transformations.

Energy Efficiency: Utilizing photoredox catalysis or microwave-assisted synthesis can often lead to shorter reaction times and lower energy consumption compared to conventional heating.

Application in Materials Science for Advanced Organic Materials

The incorporation of specific functional groups into organic molecules is a key strategy in the design of advanced materials with tailored electronic and photophysical properties. The 2-acetylphenyl moiety of KOTFB could be a valuable building block in this context.

Potential applications in materials science include:

Organic Light-Emitting Diodes (OLEDs): The acetyl group, being an electron-withdrawing group, can influence the electronic properties of conjugated systems. By incorporating the 2-acetylphenyl unit into larger π-conjugated molecules via cross-coupling reactions, it may be possible to tune the emission color and efficiency of OLED materials.

Organic Photovoltaics (OPVs): In OPV research, the design of new donor and acceptor materials is crucial. The electronic properties of the acetylphenyl group could be exploited to modulate the energy levels (HOMO/LUMO) of organic semiconductors.

Sensors: The carbonyl group of the acetyl moiety can act as a hydrogen bond acceptor or a site for further chemical modification. This could be utilized in the design of chemosensors where binding of an analyte to the acetyl group would lead to a detectable change in the photophysical properties of the molecule.

While direct applications of KOTFB in materials science are not yet widely reported, the potential exists and represents a fertile area for future research.

Synthetic Methodology for Expanding the Scope of Functionalized Aryltrifluoroborates

The utility of any building block is directly related to the ease and versatility with which it and its derivatives can be synthesized. Expanding the synthetic methodologies for preparing a wide range of functionalized aryltrifluoroborates is therefore a critical ongoing effort.

Recent and future developments in this area include:

Late-Stage Functionalization: A major goal is to develop methods for introducing the trifluoroborate group into complex molecules at a late stage of the synthesis. This avoids the need to carry the trifluoroborate group through many synthetic steps, which may not be compatible with all reaction conditions.

Novel Borylation Reagents and Methods: Research into new boron-containing reagents that are more reactive, selective, or easier to handle is ongoing. This includes the development of new diboron (B99234) reagents for direct C-H borylation.

Flow Chemistry: The use of continuous flow reactors for the synthesis of organotrifluoroborates can offer advantages in terms of safety, scalability, and reaction control. The precise control over reaction parameters in a flow system can often lead to higher yields and purities.

One-Pot Procedures: The development of one-pot procedures where an aryl halide is first converted to an organoboron intermediate and then directly used in a subsequent coupling reaction without isolation can significantly improve efficiency and reduce waste.

A general method for the synthesis of potassium organotrifluoroborates involves the reaction of an organolithium or Grignard reagent with a trialkyl borate (B1201080), followed by treatment with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF2). researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing Potassium (2-acetylphenyl)trifluoroborate, and what reaction conditions optimize yield?

Methodological Answer: this compound is typically synthesized via the reaction of (2-acetylphenyl)boronic acid with potassium hydrogen fluoride (KHF₂) in an aqueous medium. The reaction is facilitated by a base such as potassium carbonate (K₂CO₃) under moderate temperatures (40–60°C) to stabilize the trifluoroborate group . Industrial-scale production employs optimized conditions, including crystallization for purification. For example, continuous Soxhlet extraction can isolate the product in high purity (>95%) by removing inorganic byproducts .

Key Parameters:

- Reagents: (2-Acetylphenyl)boronic acid, KHF₂, K₂CO₃.

- Solvent: Water or aqueous/organic biphasic systems.

- Purification: Crystallization or Soxhlet extraction.

Q. In which cross-coupling reactions is this compound most effectively employed?

Methodological Answer: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, particularly for synthesizing biaryls and functionalized aromatics. Its trifluoroborate group enhances stability, reducing premature protodeboronation compared to boronic acids. Optimal conditions involve aqueous tetrahydrofuran (THF/H₂O, 10:1) with palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (e.g., K₂CO₃), achieving >95% yield in biphasic systems .

Example Protocol:

- Catalyst: Pd(PPh₃)₄ (1–5 mol%).

- Base: K₂CO₃ or Cs₂CO₃.

- Solvent: THF/H₂O (10:1).

- Temperature: 60–80°C.

Q. What storage and handling practices ensure the stability of this compound?

Methodological Answer: The compound is hygroscopic and sensitive to moisture. Store under inert gas (N₂ or Ar) at 2–8°C in airtight containers. Prior to use, dry in a vacuum desiccator (24–48 hours) to prevent hydrolysis. NMR monitoring (¹⁹F, ¹¹B) is recommended to assess boronate equilibrium and detect degradation (e.g., formation of boronic acid or fluorobenzene byproducts) .

Advanced Research Questions

Q. How do endogenous boronic acid and fluoride influence the catalytic cycle in Suzuki-Miyaura couplings with this reagent?

Methodological Answer: During coupling, this compound hydrolyzes to release trace (2-acetylphenyl)boronic acid and fluoride ions. The boronic acid participates in transmetalation with palladium, while fluoride activates the catalyst by displacing ligands (e.g., phosphines), enhancing turnover. However, excess fluoride can inhibit the reaction by forming unreactive palladium-fluoride complexes. Base titration (K₂CO₃/Cs₂CO₃) and ¹⁹F NMR analysis are critical to balance these effects .

Mechanistic Insight:

- Catalyst Activation: Fluoride displaces Pd–X ligands, generating active Pd⁰ species.

- Side Reactions: Protodeboronation occurs at high pH (>10) or elevated temperatures (>80°C).

Q. What computational strategies predict the reactivity of this compound in novel reaction systems?

Methodological Answer: Density Functional Theory (DFT) calculations and Quantum Theory of Atoms in Molecules (QTAIM) analysis model the electronic effects of the 2-acetyl substituent. For example:

- The acetyl group increases electrophilicity at the boron center, favoring nucleophilic attack in transmetalation.

- Retrosynthetic AI tools (e.g., Reaxys, Pistachio) predict feasible routes for functionalizing the acetyl group while preserving the trifluoroborate moiety .

Case Study:

DFT studies on analogous aryl trifluoroborates show that electron-withdrawing groups (e.g., acetyl) lower the activation energy for oxidative addition by 5–10 kJ/mol compared to electron-donating groups .

Q. How can side reactions like protodeboronation or aryl-aryl homocoupling be mitigated during cross-coupling?

Methodological Answer:

- Protodeboronation: Use biphasic solvent systems (THF/H₂O) to stabilize the trifluoroborate and limit hydrolysis. Avoid strong bases (e.g., NaOH) and high temperatures .

- Homocoupling: Introduce catalytic additives (e.g., CuI) to suppress Pd⁰ aggregation. Alternatively, employ ligands (e.g., SPhos) that favor heterocoupling over homocoupling .

Experimental Optimization:

- Ligand Screening: Test bidentate ligands (dppf, XPhos) to improve selectivity.

- Kinetic Monitoring: Use in situ IR or GC-MS to detect side products early.

Q. How does the 2-acetyl substituent influence reactivity compared to other aryl trifluoroborates?

Methodological Answer: The acetyl group enhances electrophilicity, accelerating transmetalation but increasing susceptibility to oxidation. Comparative studies with Potassium (3,5-difluorophenyl)trifluoroborate (melting point: 273–278°C) show that electron-withdrawing groups like acetyl reduce thermal stability but improve coupling efficiency in electron-deficient systems. Reactivity is validated via Hammett plots (σ⁺ values) and competition experiments .

Data Contradiction Analysis

Example: While trifluoroborates generally outperform boronic acids in Suzuki couplings, their hydrolysis to boronic acids in aqueous media can lead to variability. Resolve this by:

Pre-equilibrating the reagent in the reaction solvent.

Using fluoride scavengers (e.g., MgSO₄) to stabilize the trifluoroborate form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.